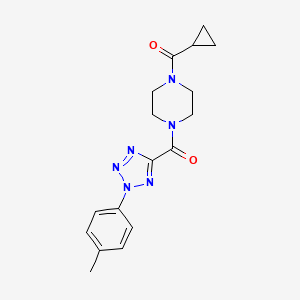

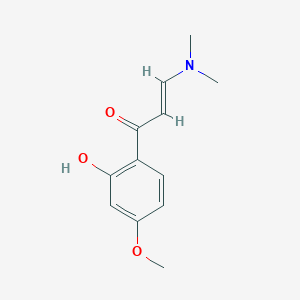

(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields. In

Scientific Research Applications

Anticancer and Antituberculosis Applications

A study focused on the synthesis of derivatives related to the core structure of the compound of interest demonstrated significant anticancer and antituberculosis activities. The research synthesized a series of new derivatives and characterized them through elemental analysis and spectral studies. Selected compounds exhibited in vitro anticancer activity against human breast cancer cell lines and showed significant antituberculosis activity against the standard strain of M. tuberculosis H37Rv. This suggests the potential of these derivatives in developing treatments for cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Another study synthesized new pyridine derivatives, including piperazine methanones, to evaluate their antimicrobial activity. The synthesized compounds displayed variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of such compounds in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Positive Inotropic Effects

Research on triazolo and tetrazolo phthalazine derivatives bearing substituted piperazine moieties, closely related to the compound , showed favorable positive inotropic activity. This activity was measured by the increase in left atrium stroke volume in isolated rabbit heart preparations, suggesting potential applications in treating heart conditions (Ma et al., 2014).

Antimycobacterial Chemotypes

The scaffold containing the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone structure has been identified as a new anti-mycobacterial chemotype. Several compounds demonstrated anti-tubercular potential against Mycobacterium tuberculosis H37Rv strain, with some showing low cytotoxicity, indicating their therapeutic potential and safety (Pancholia et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone, primarily targets Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, and inhibits its catalytic activity . This interaction results in the enhancement of PARP1 cleavage, increased phosphorylation of H2AX, and an increase in CASPASE 3/7 activity . These changes can lead to the loss of cell viability, particularly in cancer cells .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP, a key enzyme in this pathway . The inhibition of PARP leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death . This makes the compound potentially useful in the treatment of cancers, where the inhibition of DNA repair can prevent the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been found to exhibit moderate to significant efficacy against human breast cancer cells

Result of Action

The result of the compound’s action is the loss of cell viability in human breast cancer cells . The compound exhibits moderate to significant efficacy against these cells, with certain variants showing significant loss of cell viability . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of breast cancer .

Properties

IUPAC Name |

cyclopropyl-[4-[2-(4-methylphenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-12-2-6-14(7-3-12)23-19-15(18-20-23)17(25)22-10-8-21(9-11-22)16(24)13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPOFAKIPYRQKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2863836.png)

![Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate](/img/structure/B2863839.png)

![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)

![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)

![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)

![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)